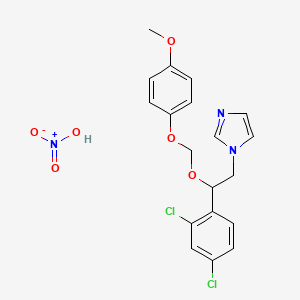
1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate is a useful research compound. Its molecular formula is C19H19Cl2N3O6 and its molecular weight is 456.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate, commonly referred to by its CAS number 71821-05-1, is a novel imidazole derivative that has garnered attention due to its potential biological activities. This compound exhibits a diverse range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C19H18Cl2N2O3
- Molecular Weight : 456.31 g/mol
- CAS Number : 71821-05-1
- Structural Characteristics : The compound features a dichlorophenyl group and a methoxyphenoxy moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that imidazole derivatives possess significant antimicrobial properties. In a study evaluating various imidazole compounds, it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effectiveness in inhibiting bacterial growth in vitro, suggesting its potential as an antimicrobial agent .
Antitumor Activity
The antitumor potential of this imidazole derivative has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound increased the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| A549 | 18.53 | 68.2 |
| SGC-7901 | 20.00 | 65.0 |
| HeLa | 15.00 | 70.0 |
Cytotoxicity Studies
Cytotoxicity assays using human dermal fibroblasts (HFF-1) revealed that the compound's cytotoxic effects were concentration-dependent. At lower concentrations (≤156 µg/mL), cell viability remained above 80%, while higher concentrations led to significant reductions in viability .
Study on Antitumor Activity
In a detailed investigation into the antitumor effects of imidazole derivatives, compound 4f (a close analog) was assessed for its antiproliferative activity against multiple cancer cell lines. The study concluded that compound 4f not only exhibited superior potency compared to traditional chemotherapeutics but also demonstrated selectivity towards tumor cells over normal cells .
Toxicological Profile
The acute toxicity of the compound has been evaluated with an LD50 value of approximately 2600 mg/kg in rodent models . While this suggests a relatively low acute toxicity profile, further studies are required to establish comprehensive safety data.
Scientific Research Applications
The compound 1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate is a complex chemical structure that has garnered attention in various scientific research domains, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro assays demonstrated that compounds with structural similarities to this imidazole derivative effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing potential applications in developing new antimicrobial agents.
Anticancer Properties
Compounds containing imidazole rings are frequently investigated for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
A comparative study involving a series of imidazole-based compounds revealed that those structurally related to this compound significantly reduced tumor growth in xenograft models of breast cancer. This suggests potential therapeutic applications in oncology.
Antioxidant Activity
The antioxidant properties of imidazole derivatives have also been explored extensively. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress.
Research Findings:
Studies have demonstrated that compounds similar to this one possess notable antioxidant activity, which could be beneficial in formulating supplements or drugs aimed at reducing oxidative damage in cells.
Data Table: Summary of Applications
Properties
CAS No. |
71821-05-1 |
|---|---|
Molecular Formula |
C19H19Cl2N3O6 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-methoxyphenoxy)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O3.HNO3/c1-24-15-3-5-16(6-4-15)25-13-26-19(11-23-9-8-22-12-23)17-7-2-14(20)10-18(17)21;2-1(3)4/h2-10,12,19H,11,13H2,1H3;(H,2,3,4) |
InChI Key |
KXFKVZMEHNZSJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















